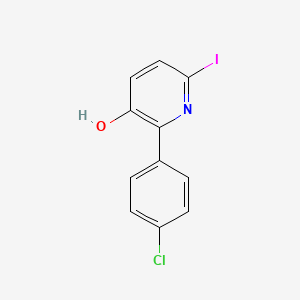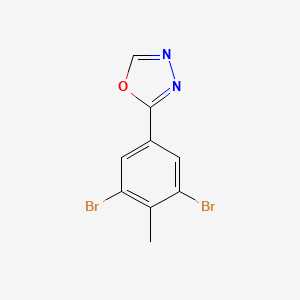![molecular formula C16H28N4O2S B5544865 4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5544865.png)
4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol is a useful research compound. Its molecular formula is C16H28N4O2S and its molecular weight is 340.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.19329732 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
Compounds structurally related to "4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol" have been synthesized and evaluated for their anticancer activities. For instance, derivatives such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles have shown significant cytotoxicity against various human cancer cell lines. The Mannich bases derived from these compounds have exhibited potent activity, with one Mannich base showing more potent cytotoxic activity against gastric cancer cells than the standard CHS 828, while affecting normal fibroblast cells to a much lesser extent (Abdo & Kamel, 2015).
Antimicrobial Applications
Another area of interest for these compounds is in antimicrobial activity. For example, 1,2,4-triazoles derived from isonicotinic acid hydrazide have shown good or moderate activity against various microbial strains (Bayrak et al., 2009). These findings highlight the potential of derivatives of "this compound" in the development of new antimicrobial agents.
Structural and Synthetic Studies
Further research has focused on the synthesis and characterization of related compounds, exploring their potential as scaffolds for the development of more complex molecules with desired biological activities. For example, studies on the synthesis of iso(thiazolo)pyridines and pyridothiazepines have provided insights into the chemical methods and microwave techniques used for the preparation of these compounds, offering valuable biological activities (Youssef et al., 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[(4-propan-2-ylthiadiazol-5-yl)methyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2S/c1-13(2)15-14(23-18-17-15)9-20-7-8-22-12-16(21,11-20)10-19-5-3-4-6-19/h13,21H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPLJZNQNZJETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SN=N1)CN2CCOCC(C2)(CN3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5544805.png)
![5-[(2,4-difluorophenoxy)acetyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5544808.png)
![3-[1-(3-chloro-4-methylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5544811.png)

![4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}benzoic acid](/img/structure/B5544818.png)
![N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5544822.png)
![N-[3-cyano-4-(2-furyl)-6-isobutyl-2-pyridinyl]acetamide](/img/structure/B5544840.png)
![N-[(3R*,4R*)-4-(1-pyrrolidinyl)tetrahydro-3-furanyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5544844.png)
![N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5544848.png)
![3-[(E)-[2-(9H-FLUOREN-9-YLIDENE)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE](/img/structure/B5544857.png)
![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5544874.png)


